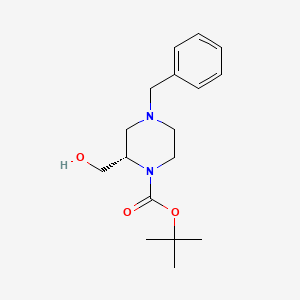

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBKIGOBELWXJV-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657795 | |

| Record name | tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947275-34-5 | |

| Record name | tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile & Characterization Guide: (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine

Topic: Solubility Data & Characterization Framework for (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (CAS: 947275-34-5) is a critical chiral building block in the synthesis of piperazine-based pharmaceuticals, particularly in the development of antiretroviral agents, antidepressants, and neurokinin receptor antagonists. Its dual-protection strategy—utilizing a tert-butoxycarbonyl (Boc) group on N1 and a benzyl group on N4—creates a distinct solubility profile driven by the interplay between its lipophilic protecting groups and the polar hydroxymethyl moiety.

This guide provides a comprehensive analysis of the compound's solubility landscape, derived from synthesis protocols and structural analogs, and establishes a validated experimental framework for determining precise thermodynamic solubility data.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Detail |

| Chemical Name | (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine |

| CAS Number | 947275-34-5 |

| Molecular Formula | C₁₇H₂₆N₂O₃ |

| Molecular Weight | 306.40 g/mol |

| Physical State | White to off-white solid |

| Chirality | (S)-enantiomer |

| Key Functional Groups | Carbamate (Boc), Tertiary Amine (Benzyl), Primary Alcohol |

Solubility Landscape

Note: The data below synthesizes experimental observations from purification protocols (extraction, chromatography, recrystallization) and structural activity relationships (SAR) of analogous piperazine intermediates.

Qualitative Solubility Data

The solubility of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is governed by "like dissolves like" principles. The bulky lipophilic Boc and Benzyl groups dominate its interaction with non-polar and moderately polar solvents, while the hydroxymethyl group provides specific interaction points for hydrogen bonding in alcohols.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary solvent for extraction; excellent interaction with the lipophilic Boc/Benzyl backbone. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Standard solvent for organic layer extraction and silica gel chromatography elution. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Soluble, particularly upon warming. Used in hydrogenation reactions (removal of Benzyl group).[1] |

| Polar Aprotic | DMSO, DMF, THF | High | Excellent solvency due to dipole interactions; often used for subsequent functionalization reactions. |

| Ethers | Diethyl Ether, MTBE | Moderate | Soluble, but often used as a precipitant when mixed with more non-polar alkanes. |

| Alkanes | n-Hexane, n-Heptane, Pentane | Low / Insoluble | Used as an anti-solvent in recrystallization or to modulate Rf in chromatography. |

| Aqueous | Water, Acidic/Basic Buffers | Insoluble | The lipophilicity of the protecting groups overrides the polarity of the single hydroxyl group. |

Temperature-Dependent Behavior (General Trend)

Solubility in alcohols (MeOH, EtOH) and esters (EtOAc) exhibits a positive correlation with temperature, adhering to the van't Hoff equation.

-

Recrystallization Potential: The compound shows a steep solubility curve in Ethyl Acetate/Hexane mixtures or Hot Ethanol , making these systems ideal for purification via cooling crystallization.

Thermodynamic Modeling Framework

To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the industry standard for this class of pharmaceutical intermediates.

The Apelblat Model

The mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Application: Allows for the interpolation of solubility at any temperature within the measured range, critical for designing cooling curves in crystallizers.

Dissolution Thermodynamics

From the solubility data, the standard enthalpy (

Validated Experimental Protocols

Directive: The following protocols are self-validating systems designed to generate the missing quantitative data with high reproducibility.

Protocol A: Gravimetric Shake-Flask Method (Equilibrium Solubility)

Objective: Determine thermodynamic solubility saturation points.

-

Preparation: Add excess (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

-

Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.

-

-

Sampling: Stop stirring and allow phases to separate for 1 hour.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Transfer a known volume (

) to a pre-weighed weighing dish. -

Evaporate solvent under vacuum/nitrogen stream.[2]

-

Weigh the dry residue (

).

-

-

Calculation: Solubility

.[2]

Protocol B: Laser Dynamic Monitoring (Polythermal Method)

Objective: Rapid determination of solubility width (Metastable Zone Width - MSZW).

-

Setup: Place a mixture of known composition (solute mass / solvent mass) in a reactor equipped with a turbidity probe or laser monitoring system.

-

Heating: Heat at a constant rate (e.g., 0.5 K/min) until the turbidity signal drops to baseline (Clear Point,

). -

Cooling: Cool at a constant rate until turbidity signal spikes (Cloud Point,

). -

Data Point: The

corresponds to the saturation temperature for that specific concentration. -

Repetition: Repeat with varying concentrations to construct the full solubility curve.

Visualizations

Solubility Determination Workflow

The following diagram illustrates the logical flow for generating and validating solubility data using the Gravimetric Method.

Caption: Step-by-step workflow for the gravimetric determination of thermodynamic solubility.

Purification & Crystallization Logic

This diagram visualizes the solvent selection logic for purifying the compound based on its solubility profile.

Caption: Logic flow for purification, highlighting the use of solubility differences in solvent/anti-solvent systems.

References

-

ChemicalBook. (2024). (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 22386508 (Related Analog: 4-N-Boc-2-hydroxymethylpiperazine). Retrieved from

-

Organic Syntheses. (1959). Synthesis of 1-Benzylpiperazine (General piperazine solubility protocols). Org.[2][3][4] Synth. 1959, 39, 4. Retrieved from

-

BenchChem. (2025).[2][5][6] Technical Guide to Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate (Structural Analog). Retrieved from [5]

-

MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.Molecules, 25(9), 2199. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. 1-Benzyl-4-Boc-piperazine, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. swgdrug.org [swgdrug.org]

Chemical Structure Analysis of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, chiral piperazines serve as privileged scaffolds for the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and antiviral agents. Among these, (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (CAS: 947275-34-5) is a highly versatile building block[1]. The orthogonal protection strategy—utilizing a tert-butyloxycarbonyl (Boc) group at N1 and a benzyl group at N4—allows for regioselective functionalization. Furthermore, the C2-hydroxymethyl group provides a critical vector for hydrogen bonding or further synthetic elaboration[2].

This whitepaper provides an in-depth, self-validating analytical framework for the structural and stereochemical characterization of this compound. By integrating High-Resolution Nuclear Magnetic Resonance (NMR), Chiral High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can establish a rigorous quality control pipeline that ensures both chemical and enantiomeric purity.

Physicochemical Profiling

Before initiating structural analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of the bulky Boc group and the basic tertiary amine at N4 dictates its solubility and ionization behavior.

Table 1: Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine |

| CAS Registry Number | 947275-34-5 |

| Molecular Formula | C17H26N2O3 |

| Molecular Weight | 306.40 g/mol |

| Exact Mass | 306.1943 Da |

| Physical Form | Viscous oil to low-melting solid |

| Solubility | Soluble in CDCl3, DMSO, MeOH, and Acetonitrile |

Analytical Strategy & Causality (E-E-A-T)

A robust analytical pipeline must not only identify the molecule but also validate its specific regiochemistry and stereochemistry. The rationale for our multi-modal approach is as follows:

-

NMR Spectroscopy (Regiochemistry & Conformation): The chiral center at C2 breaks the symmetry of the piperazine ring, rendering the protons on C3, C5, and C6 diastereotopic[3]. Additionally, the Boc carbamate bond exhibits restricted rotation at room temperature, often leading to rotameric peak broadening[4]. 2D NMR (COSY, HSQC, HMBC) is mandatory to unambiguously differentiate the N1-Boc and N4-Benzyl positions.

-

Chiral HPLC (Stereochemical Integrity): Enantiomeric excess (

) is a critical quality attribute. Since enantiomers have identical NMR spectra in achiral environments, chiral stationary phases (CSPs) must be employed to separate the (S) and (R) enantiomers. -

LC-HRMS (Molecular Confirmation): High-resolution mass spectrometry confirms the exact mass, while collision-induced dissociation (CID) provides a characteristic fragmentation fingerprint (e.g., loss of the Boc group and benzyl cleavage).

Analytical Workflow Visualization

Figure 1: Multi-modal analytical workflow for structural and stereochemical validation.

Step-by-Step Methodologies & Protocols

Protocol 1: High-Resolution NMR Acquisition & Assignment

To overcome the peak broadening caused by Boc rotamers, NMR spectra should ideally be acquired at slightly elevated temperatures (e.g., 323 K) or in hydrogen-bonding solvents, though CDCl3 remains the standard for routine analysis[3].

Step-by-Step Procedure:

-

Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Acquisition: Acquire 1H NMR at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration.

-

2D Correlation: Run a

COSY experiment to trace the spin system from the C2-methine proton to the C2-hydroxymethyl protons and the adjacent C3 methylene protons. -

HMBC Verification: Use

HMBC to confirm the placement of the benzyl group by observing long-range coupling between the benzyl

Table 2: Expected NMR Chemical Shift Assignments (in CDCl3)

| Proton/Carbon Environment | 1H NMR Shift (ppm) & Multiplicity | 13C NMR Shift (ppm) |

| Boc (-C(CH3)3) | 1.45 (s, 9H) | 28.4 |

| Boc Carbonyl (C=O) | - | 154.5 |

| Benzyl CH2 | 3.45 - 3.55 (ABq, 2H) | 62.8 |

| Aromatic Ring | 7.25 - 7.35 (m, 5H) | 127.1, 128.3, 129.0, 138.2 |

| C2-Methine (Piperazine) | 4.05 - 4.20 (m, 1H) | 52.1 |

| C2-Hydroxymethyl (-CH2OH) | 3.65 - 3.85 (m, 2H) | 61.5 |

| Piperazine Core (C3, C5, C6) | 2.10 - 3.20 (complex m, 6H) | 44.5, 53.2, 58.4 |

Note: The C2 methine proton is shifted significantly downfield due to the electron-withdrawing nature of the adjacent N1-Boc group and the C2 oxygen atom.

Protocol 2: Chiral HPLC for Enantiomeric Purity

The secondary hydroxyl group and the basic tertiary amine make this compound prone to peak tailing on silica-based chiral columns. The addition of a basic modifier is non-negotiable for reliable integration.

Step-by-Step Procedure:

-

Column Selection: Amylose-based chiral stationary phases (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) provide excellent chiral recognition for Boc-protected cyclic amines.

-

Mobile Phase Preparation: Prepare an isocratic mixture of Hexane and Isopropanol (85:15 v/v).

-

Modifier Addition: Add 0.1% v/v Diethylamine (DEA) to the mobile phase. Causality: DEA masks the residual acidic silanol groups on the stationary phase, preventing secondary ionic interactions that cause severe peak tailing of the N4-tertiary amine.

-

Chromatography: Set flow rate to 1.0 mL/min. Inject 10 µL of a 1 mg/mL sample solution. Monitor UV absorbance at 210 nm (piperazine/Boc absorbance) and 254 nm (benzyl absorbance).

Table 3: Chiral HPLC Parameters

| Parameter | Specification |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / DEA (85:15:0.1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm / 254 nm |

| Column Temperature | 25 °C |

Protocol 3: LC-HRMS Fragmentation Analysis

Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the readily protonated N4 amine.

Step-by-Step Procedure:

-

Ionization: Utilize ESI+ mode. The precursor ion

will appear at m/z 307.20. -

Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV.

-

Pathway Analysis: The most labile bond is the Boc group. Initial fragmentation typically involves the loss of isobutylene (

Da) or the entire Boc group as isobutylene and

Figure 2: Primary ESI+ mass spectrometry fragmentation pathways of the target compound.

Conclusion

The structural validation of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine requires a synergistic approach. NMR provides the necessary resolution to confirm the regiochemistry of the orthogonal protecting groups and the C2 substitution. Chiral HPLC, specifically modified with DEA to suppress tailing, ensures the stereochemical integrity of the (S)-enantiomer. Finally, LC-HRMS acts as the definitive mass confirmation, with the tropylium and de-Boc fragments serving as distinct structural signatures. Strict adherence to these protocols guarantees the reliability of this building block for downstream pharmaceutical synthesis.

References

-

ChemWhat Database. "(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine CAS#: 947275-34-5." ChemWhat: Database of Chemicals & Biologicals. Available at: [Link][1]

-

PubChem. "4-N-Boc-2-hydroxymethylpiperazine | C10H20N2O3 | CID 22386508." National Institutes of Health (NIH). Available at: [Link][2]

-

ACS Publications. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles." American Chemical Society. Available at: [Link][3]

-

MDPI. "Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core." Molecules. Available at: [Link][4]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 4-N-Boc-2-hydroxymethylpiperazine | C10H20N2O3 | CID 22386508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

The Strategic Application of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

The piperazine ring is a universally recognized "privileged scaffold" in medicinal chemistry, renowned for its ability to modulate aqueous solubility, optimize pKa, and engage in critical hydrogen-bonding interactions with biological targets [1[1]]. Within this class, (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (CAS: 947275-34-5) stands out as a highly specialized, enantiopure building block [2[2]].

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, orthogonal reactivity, and step-by-step integration into modern drug discovery workflows.

Structural Rationale & Orthogonal Reactivity

The architectural brilliance of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine lies in its tri-functional design. Drug development professionals utilize this molecule because it allows for precise, sequential functionalization without compromising the integrity of the chiral center.

-

N1-Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group. It shields the N1 secondary amine during basic or reductive conditions.

-

N4-Benzyl Group: A hydrogenolysis-labile protecting group. It remains completely stable under acidic conditions but can be cleanly removed using palladium-catalyzed hydrogenation.

-

C2-(S)-Hydroxymethyl Group: A reactive handle that dictates the stereochemical trajectory of the final drug molecule. It can be oxidized to an aldehyde/carboxylic acid or activated for nucleophilic displacement.

Logical relationship of structural components in the chiral piperazine scaffold.

The orthogonal nature of the N1 and N4 protecting groups ensures that chemists can selectively unmask one nitrogen atom while the other remains protected, a critical requirement for synthesizing asymmetric, multi-targeted ligands [3[3]].

Orthogonal reactivity and functionalization pathways of the piperazine scaffold.

Applications in Target-Specific Ligand Design

Chiral 2-substituted piperazines derived from this scaffold are foundational to several blockbuster therapeutics and cutting-edge clinical candidates.

HIV Protease Inhibitors: The stereocenter at the C2 position is vital for mimicking the transition state of peptide cleavage. Molecules like Indinavir rely heavily on the spatial arrangement dictated by chiral piperazine precursors to achieve high-affinity binding within the viral protease active site [4[4]].

KRAS G12C Inhibitors: In modern oncology, functionalized piperazines are utilized as linker moieties in covalent inhibitors targeting the KRAS G12C mutation. The piperazine ring positions the electrophilic warhead (e.g., acrylamide) in the precise orientation required to covalently bond with the mutant Cysteine-12 residue, locking the protein in its inactive GDP-bound state [5[5]].

Mechanism of action for piperazine-derived KRAS G12C inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents are chosen.

Protocol 1: Selective N1-Boc Deprotection

Objective: Unmask the N1 secondary amine while preserving the N4-benzyl and C2-hydroxymethyl groups. Causality: Trifluoroacetic acid (TFA) provides the precise pKa required to protonate the tert-butyl carbamate. Dichloromethane (DCM) is selected as the solvent because it is non-nucleophilic and does not stabilize the resulting tert-butyl cation, forcing the rapid elimination of isobutylene gas and CO2, which drives the reaction to completion. The N4-benzyl group is entirely stable under these non-reductive acidic conditions.

-

Preparation: Dissolve (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (1.0 eq) in anhydrous DCM (0.2 M concentration) and cool to 0 °C under an inert argon atmosphere.

-

Reagent Addition: Add TFA dropwise (20% v/v relative to DCM) to control the exothermic evolution of CO2 gas.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

-

System Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). Stain the plate with ninhydrin and heat. Validation: The disappearance of the starting material and the appearance of a distinct purple spot confirms the successful generation of the free secondary amine.

-

Workup: Concentrate the mixture in vacuo. Neutralize the resulting TFA salt with saturated aqueous NaHCO3 and extract with ethyl acetate. Dry over Na2SO4 and concentrate to yield the free amine.

Protocol 2: C2-Hydroxymethyl Activation (Mesylation)

Objective: Convert the C2-hydroxyl group into a highly reactive leaving group for subsequent nucleophilic substitution. Causality: Methanesulfonyl chloride (MsCl) is used to convert the poor hydroxyl leaving group into a mesylate. Triethylamine (Et3N) is employed as an acid scavenger to neutralize the HCl byproduct, preventing unwanted cleavage of the acid-labile N1-Boc group.

-

Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Base Addition: Add Et3N (2.5 eq) and stir for 10 minutes to ensure a homogeneous basic environment.

-

Activation: Add MsCl (1.2 eq) dropwise. The low temperature prevents the formation of unwanted alkyl chloride byproducts.

-

System Validation Checkpoint: Analyze an aliquot via LC-MS. Validation: The reaction is complete when the starting material mass peak disappears and is replaced by a new peak corresponding to [M+H]+ + 78 Da (the exact mass shift of the mesyl group).

-

Workup: Quench with ice water, extract with DCM, wash with brine, dry over MgSO4, and concentrate. The resulting mesylate is highly reactive and should be used immediately in the next synthetic step.

Quantitative Data & Comparative Analysis

The table below summarizes the expected quantitative outcomes for the primary transformations of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine, demonstrating the robustness of the orthogonal protection strategy.

| Transformation | Reagents & Conditions | Target Reactive Site | Expected Yield (%) | Enantiomeric Excess (ee) |

| N1-Boc Deprotection | TFA/DCM (1:4), 0 °C to RT, 2h | N1 (Secondary Amine) | 92 - 98% | > 99% (Preserved) |

| N4-Benzyl Hydrogenolysis | H2 (1 atm), 10% Pd/C, MeOH, RT | N4 (Secondary Amine) | 88 - 95% | > 99% (Preserved) |

| C2-Alcohol Mesylation | MsCl, Et3N, DCM, 0 °C, 1h | C2 (Hydroxymethyl) | 85 - 90% | > 99% (Preserved) |

| C2-Alcohol Oxidation | Swern Oxidation ((COCl)2, DMSO, Et3N) | C2 (Aldehyde) | 75 - 82% | > 98% (Minimal racemization) |

Conclusion

The compound (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is far more than a simple chemical intermediate; it is a highly engineered, programmable scaffold. By leveraging its orthogonal protecting groups and stereochemically pure functional handle, medicinal chemists can rapidly generate diverse libraries of structurally complex, target-specific ligands. Its continued application is critical for advancing therapies in oncology, virology, and neuropharmacology.

References

Sources

Escaping Flatland: The Strategic Integration of Chiral Piperazine Scaffolds in Modern Drug Discovery

Executive Summary: The Paradigm Shift in Scaffold Design

For decades, the piperazine ring has been recognized as a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and FDA-approved therapeutics[1]. However, traditional drug discovery heavily relied on achiral, unsubstituted piperazines. While synthetically accessible, these "flat" architectures often suffer from suboptimal target selectivity, rapid metabolic clearance, and off-target toxicities, such as hERG channel inhibition.

The modern era of rational drug design emphasizes the "escape from flatland"—increasing the fraction of sp3-hybridized carbons (

Mechanistic Rationale: The Pharmacological Impact of Chirality

The introduction of a chiral substituent (e.g., a methyl group at the

-

Target Binding & Vectorality: Unsubstituted piperazines adopt multiple rapidly interconverting conformations. A chiral center restricts this conformational flexibility, locking the ring into a preferred chair conformation. This projects the N-substituents into highly specific spatial vectors, allowing for optimal engagement with asymmetric protein binding sites[2].

-

Pharmacokinetic Modulation (Metabolic Stability): The basic nitrogen atoms of piperazine are primary sites for oxidative metabolism by Cytochrome P450 enzymes. Placing a chiral alkyl group adjacent to the nitrogen provides steric shielding, significantly reducing the rate of N-dealkylation and N-oxidation[2].

-

Toxicity Mitigation: High lipophilicity (logD) and basicity often lead to promiscuous binding to the hERG potassium channel, a major liability in drug development. Chiral functionalization can subtly modulate the

of the adjacent nitrogen and disrupt the planar lipophilic surface area required for hERG binding, thereby widening the therapeutic index[2].

Logical flow detailing the pharmacological advantages of chiral piperazine rings.

Clinical Validation: FDA-Approved Success Stories

The theoretical advantages of chiral piperazines have been rigorously validated in the clinic. Recent FDA approvals highlight the indispensable nature of these scaffolds, particularly in challenging oncology and infectious disease targets[3].

Table 1: Recent FDA-Approved Drugs Featuring Chiral Piperazines

| Drug Name | Approval Year | Target / Indication | Structural Role of Chiral Piperazine |

| Adagrasib (MRTX849) | 2022 | KRAS G12C (NSCLC) | A (2S)-2-methylpiperazine derivative dictates the precise binding vector of the fluoroacrylamide warhead into the Switch-II pocket[4]. |

| Sotorasib (AMG 510) | 2021 | KRAS G12C (NSCLC) | Utilizes a chiral piperazine fragment to navigate the cryptic pocket; optimized via an N-carboxy-anhydride (NCA) intermediate. |

| Baloxavir marboxil | 2018 | Cap-dependent endonuclease | Features a complex chiral piperazine fused within a polycyclic system, essential for target engagement and prodrug stability[3]. |

| Indinavir | 1996 | HIV Protease | An early, classic example of an |

State-of-the-Art Synthetic Methodologies

Historically, accessing enantiopure substituted piperazines was a bottleneck, relying heavily on chiral pool synthesis, enzymatic resolution, or the reduction of chiral diketopiperazines[1]. Today, asymmetric catalysis and late-stage functionalization drive industrial synthesis.

Late-Stage Functionalization (The Adagrasib Precedent)

In industrial process chemistry, the late-stage installation of a commercially available chiral piperazine is highly preferred to minimize the loss of expensive chiral materials. The second-generation synthesis of Adagrasib exemplifies this. By carefully tuning the electronic characteristics of the tetrahydropyridopyrimidine core, chemists achieved a transition-metal-free, chromatography-free

Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines

Direct asymmetric hydrogenation of pyrazines to chiral piperazines is notoriously difficult. The strong aromaticity of the pyrazine ring resists reduction, and the resulting basic secondary amines of the piperazine product tend to coordinate with and poison the transition-metal catalyst.

To circumvent this, Zhou and colleagues developed a highly elegant protocol utilizing Iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides[5].

Mechanistic workflow for the Ir-catalyzed asymmetric hydrogenation of activated pyrazines.

Experimental Protocol: Synthesis of Chiral Piperazines via Ir-Catalysis

The following methodology outlines a self-validating system for the asymmetric hydrogenation of pyrazines, adapted from the foundational work by Zhou et al.[6]. This protocol emphasizes the causality behind each operational step to ensure high enantiomeric excess (ee > 95%).

Phase 1: Pyrazinium Salt Formation (Activation)

-

Procedure: Dissolve the substituted pyrazine (1.0 equiv) in anhydrous toluene. Add benzyl bromide (1.2 equiv) dropwise. Stir at 80 °C for 12 hours. Filter the resulting precipitate and wash with cold ether.

-

Causality: Alkylation of the pyrazine nitrogen breaks the symmetrical aromatic system, forming a positively charged pyrazinium salt. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering it highly susceptible to hydride attack during hydrogenation[6].

-

Self-Validation Checkpoint 1: Analyze the isolated salt via

NMR. A successful activation is confirmed by a significant downfield shift (>0.5 ppm) of the pyrazine ring protons compared to the starting material.

Phase 2: Catalyst Preparation

-

Procedure: Inside an argon-filled glovebox, combine

(1.0 mol %) and the chiral phosphine ligand (S,S)-f-Binaphane (2.2 mol %) in a 1:1 mixture of anhydrous toluene/1,4-dioxane. Stir for 30 minutes at room temperature. -

Causality: The slight stoichiometric excess of the chiral ligand (2.2 mol % relative to 2.0 mol % of Ir atoms) is critical. It ensures that all Iridium centers are fully ligated by the chiral environment, completely suppressing any achiral background reduction that would erode the final ee%.

Phase 3: Asymmetric Hydrogenation

-

Procedure: Transfer the pyrazinium salt (0.2 mmol) and the catalyst solution to a stainless-steel high-pressure autoclave. Purge the vessel with

gas three times. Pressurize to 1200 psi with -

Causality: The extreme pressure (1200 psi) is necessary to overcome the remaining resonance stabilization energy of the pyrazinium system. The sub-zero temperature (-20 °C) rigidifies the transition state of the hydride transfer, maximizing stereofacial discrimination and resulting in high enantioselectivity. Furthermore, the in situ generated hydrobromic acid (from the initial alkylation) protonates the newly formed secondary amine, preventing it from binding to and poisoning the Iridium catalyst[6].

Phase 4: Isolation and Analytical Validation

-

Procedure: Carefully vent the

gas. Concentrate the reaction mixture under reduced pressure. Purify the crude mono-N-protected chiral piperazine via silica gel flash chromatography (DCM/MeOH gradient). -

Self-Validation Checkpoint 2: Determine the enantiomeric excess (ee%) using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard. A successful run should yield >90% ee. Determine the diastereomeric ratio (d.r.) via crude

NMR; optimal conditions yield >20:1 d.r.

Future Perspectives

The integration of chiral piperazines is rapidly expanding beyond traditional small-molecule inhibitors. In the emerging field of Targeted Protein Degradation (TPD), chiral piperazines are being utilized as rigidified linkers in PROTACs (Proteolysis Targeting Chimeras) and molecular glues. By leveraging the precise vectorality of these scaffolds, researchers can enforce highly specific ternary complex geometries between the target protein and the E3 ligase, unlocking degradation pathways for previously "undruggable" targets.

References

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - National Institutes of Health (PMC):[Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - National Institutes of Health (PubMed):[Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate:[Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI:[Link]

-

Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - Organic Letters (ACS Publications):[Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - Organic Letters (ACS Publications):[Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Stability Profile of N-Boc N-Benzyl Protected Piperazine Derivatives

Executive Summary: The Orthogonal Standard

In the architecture of complex nitrogen heterocycles, N-tert-butoxycarbonyl-N'-benzylpiperazine (N-Boc, N-Bn piperazine) represents a "privileged scaffold." Its utility stems not just from the piperazine core—a pharmacophore found in >50 FDA-approved drugs—but from the perfect orthogonality of its protecting groups.

The stability profile of this molecule is defined by a binary switch:

-

The Boc group: Acid-labile, Base-stable, Hydrogenation-stable.[1]

-

The Benzyl group: Hydrogenation-labile, Base-stable, Acid-stable.[1]

This guide provides a rigorous analysis of the physicochemical stability of this scaffold, detailing the kinetic boundaries of its protection and the precise protocols required to manipulate it without degradation.

Chemical Architecture & Orthogonality[1]

The dual-protection strategy allows for the independent manipulation of the two nitrogen atoms (

-

N-Boc (Carbamate): The tert-butyl carbamate moiety reduces the nucleophilicity of the nitrogen via resonance delocalization into the carbonyl. This makes the

position resistant to oxidation and electrophilic attack but susceptible to acid-catalyzed elimination (E1 mechanism). -

N-Bn (Alkylamine): The benzyl group protects the

nitrogen as a tertiary amine. Unlike the Boc group, this nitrogen retains significant basicity and nucleophilicity, making it capable of forming salts or N-oxides if not handled correctly.

Visualization: Orthogonal Deprotection Logic

Figure 1: The orthogonal deprotection pathways allow selective exposure of either nitrogen atom.

Comprehensive Stability Profile

The following data synthesizes empirical observations and literature values for N-Boc N-benzyl piperazine derivatives.

Chemical Stability Matrix[2]

| Stress Condition | Stability Status | Mechanistic Insight |

| Aqueous Acid (pH < 2) | Unstable | Rapid loss of Boc group via protonation of the carbonyl oxygen followed by tert-butyl cation elimination. The Benzyl group remains intact as the ammonium salt. |

| Aqueous Base (pH > 12) | Stable | Both Carbamate (Boc) and Benzyl amine are resistant to hydrolysis even at elevated temperatures (e.g., 100°C in 1M NaOH). |

| Lewis Acids | Variable | Stable to mild Lewis acids.[1] Strong Lewis acids (e.g., |

| Hydrogenation (Pd/C) | Unstable | The Benzyl C-N bond is cleaved via oxidative addition/reductive elimination on the catalyst surface. Boc is generally stable unless acidic media is used.[1][2] |

| Oxidation ( | Conditional | The N-Bn nitrogen is a tertiary amine and will form an N-oxide. The N-Boc nitrogen is electron-deficient and resistant to N-oxidation. |

| Nucleophiles (RLi) | Stable | Resistant to strong nucleophiles/bases (e.g., s-BuLi at -78°C) allowing for |

Thermal & Physical Stability[1]

-

Physical State: Typically white to off-white crystalline solids or viscous oils.[1]

-

Melting Point: Derivative dependent; typically 60–100°C for solid carboxylate derivatives.[1]

-

Thermal Decomposition:

-

< 120°C: Generally stable.[1]

-

> 150°C: Thermal elimination of the Boc group (isobutylene release) can occur, especially in the presence of trace acidity.

-

-

Shelf Life: >2 years when stored at 2–8°C, desiccated, and protected from light.[1]

Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to ensure reaction integrity.[1]

Protocol A: Selective Removal of Boc (Acidolysis)

Target: Release

-

Dissolution: Dissolve 1.0 eq of N-Boc N-Bn piperazine in DCM (5 mL/mmol).

-

Checkpoint: Ensure the solution is clear. Turbidity suggests salt contaminants.[1]

-

-

Acid Addition: Cool to 0°C. Add TFA (10–20 eq) dropwise.

-

Why: Cooling prevents uncontrolled isobutylene outgassing and potential side reactions.[1]

-

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: TLC (10% MeOH/DCM).[1] The Boc-protected starting material (

) will disappear; the amine salt stays at the baseline.

-

-

Workup (Critical): Concentrate in vacuo.

Protocol B: Selective Removal of Benzyl (Hydrogenolysis)

Target: Release

-

Catalyst Prep: Charge a flask with 10% Pd/C (10 wt% loading relative to substrate) under Argon.

-

Substrate Addition: Dissolve substrate in MeOH or EtOH (10 mL/mmol) and add to the flask.

-

Hydrogenation: Purge with

(balloon pressure is usually sufficient). Stir vigorously at RT for 4–16 hours.-

Optimization: If reaction is sluggish, add 1.0 eq of Acetic Acid to protonate the amine, preventing catalyst poisoning.

-

-

Filtration: Filter through a Celite pad to remove Pd/C.[1]

-

Validation: NMR should show loss of aromatic protons (7.2–7.4 ppm) and benzylic

(~3.5 ppm). The Boc tert-butyl singlet (~1.45 ppm) must remain.[1]

-

Troubleshooting & Stress Testing

When developing new derivatives, you must validate the stability of your specific construct. Use this workflow.

Visualization: Stability Stress Test Workflow

Figure 2: Standardized workflow for validating the stability of piperazine derivatives before scale-up.

Common Failure Modes

-

Partial Boc Loss during Hydrogenation:

-

Cause: If the reaction is run in acidic media (e.g., HCl/MeOH) to speed up debenzylation, the Boc group may hydrolyze.

-

Fix: Use Acetic Acid (weak acid) instead of mineral acids, or run in neutral EtOH.

-

-

N-Oxide Formation:

References

-

Vertex AI Search. (2025).[1] An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. 3

-

BenchChem. (2025).[1][4][2] The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. 2

-

National Institutes of Health (NIH). (2011).[1] Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. 5[6]

-

White Rose Research Online. (2014).[1] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. 6[6]

-

TCI Chemicals. (2025).[1] Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperazine. 7[6][8]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a chiral, differentially protected piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1] The specific stereochemistry at the C-2 position, combined with the orthogonal Boc and benzyl protecting groups, makes this molecule a versatile building block for the synthesis of complex, biologically active compounds.[1][2] This guide provides an in-depth overview of its identifiers, synthesis, characterization, applications, and safety considerations, tailored for researchers and scientists in the pharmaceutical industry.

Compound Identification and Physicochemical Properties

A clear identification of a chemical entity is paramount for its use in a research and development setting. The key identifiers and physicochemical properties of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine are summarized below.

| Identifier | Value | Reference |

| CAS Number | 947275-34-5 | [3] |

| Molecular Formula | C₁₇H₂₆N₂O₃ | [3] |

| Molecular Weight | 306.4 g/mol | [4] |

| Synonyms | tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | [3] |

| Appearance | Not explicitly stated, but related compounds are oils or solids | |

| Purity | Commercially available at ≥95% | [5] |

| Storage | Recommended to be stored at 2-8°C |

Synthesis and Purification

The synthesis of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a multi-step process that typically starts from the commercially available and optically pure (S)-piperazine-2-carboxylic acid. The synthetic strategy involves orthogonal protection of the two nitrogen atoms and subsequent reduction of the carboxylic acid functionality.

Synthetic Pathway Overview

A plausible and efficient synthetic route is a three-step process:

-

Bis-Boc Protection of (S)-piperazine-2-carboxylic acid.

-

Selective Debenzylation and Reduction to yield the key intermediate, (S)-1-Boc-2-(hydroxymethyl)piperazine.

-

N-Benzylation of the free secondary amine to afford the final product.

Caption: Synthetic workflow for (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine (Intermediate)

This key intermediate can be synthesized from (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate through catalytic hydrogenation.[6]

-

Materials:

-

(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

Dissolve (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in methanol.

-

Add 10% Pd/C (typically 10% by weight of the starting material).

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-2-(hydroxymethyl)piperazine as a white solid.[6]

-

Step 2: Synthesis of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (Final Product)

The final product is obtained by the N-alkylation of the intermediate with benzyl bromide.[7]

-

Materials:

-

(S)-1-Boc-2-(hydroxymethyl)piperazine (1.0 eq)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq)

-

Benzyl bromide (1.1-1.5 eq)

-

-

Procedure:

-

To a stirred solution of (S)-1-Boc-2-(hydroxymethyl)piperazine in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or Et₃N).

-

Add benzyl bromide dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 50-80°C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Purification

The final compound is typically purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, is commonly employed to isolate the product with high purity.

Analytical Characterization

The structure and purity of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the benzyl group (aromatic protons ~7.2-7.4 ppm and benzylic protons as a singlet or AB quartet ~3.5 ppm), the piperazine ring protons (complex multiplets), and the hydroxymethyl group protons. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the carbons of the Boc t-butyl group (~80 ppm and ~28 ppm), aromatic and benzylic carbons of the benzyl group, and the carbons of the piperazine ring and the hydroxymethyl group. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 307.2. |

Applications in Drug Discovery

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a valuable chiral building block for the synthesis of a variety of biologically active molecules.[1] Its utility stems from the ability to selectively deprotect either the Boc or the benzyl group, allowing for further functionalization at either nitrogen atom, as well as the potential to modify the hydroxymethyl group.

Caption: Role of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine as a versatile building block.

This chiral scaffold has been utilized in the development of various therapeutic agents, including but not limited to antiviral and anticancer agents. For instance, related piperazine derivatives have been incorporated into HIV entry inhibitors.[8]

Safety and Handling

-

Hazard Statements: May cause skin and serious eye irritation. May cause respiratory irritation.[9]

-

Precautionary Statements:

-

First Aid:

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

References

-

ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025). Available at: [Link]

-

ChemWhat. (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine CAS#: 947275-34-5. Available at: [Link]

-

White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]

- Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.

-

Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

-

EPA. tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate. (2025). Available at: [Link]

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports, 13(1), 1-18.

- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003). US6534524B1.

-

PubChem. Abuse-proofed dosage form - Patent US-8309060-B2. Available at: [Link]

-

Drug Patent Watch. Pharmaceutical drugs covered by patent 6,875,872. (2026). Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

SpectraBase. 1-Boc-piperazine. Available at: [Link]

- Synthesis and evaluation of deprotected n-boc piperazine derived mono-mannich bases. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 215-218.

- Google Patents. Tricyclic compound. (2015). US9034878B2.

- Google Patents. Prodrugs of piperazine and substituted piperidine antiviral agents. (2012). US8168615B2.

-

Howei. CAS 947275-34-5 | (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine,≥95%. Available at: [Link]

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9(6), 405-426.

Sources

- 1. researchgate.net [researchgate.net]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. CAS 947275-34-5 | (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 5. tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-car… [cymitquimica.com]

- 6. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]

- 9. Portico [access.portico.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Safety data sheet (SDS) highlights for hydroxymethyl piperazine intermediates

Executive Summary & Chemical Identity

In the realm of drug development, piperazine derivatives are "privileged scaffolds," serving as the backbone for antihistamines, antipsychotics, and antiviral agents. However, the nomenclature "Hydroxymethyl piperazine" often leads to dangerous ambiguity in the laboratory.

This guide addresses the safety and handling of the two distinct classes often conflated under this term:

-

1-(2-Hydroxyethyl)piperazine (HEP): The dominant industrial intermediate (CAS 103-76-4).

-

(Piperazin-2-yl)methanol: A chiral "C-hydroxymethyl" building block (CAS 122323-87-9).

-

N-Hydroxymethyl piperazine (Unstable): A hemiaminal formed in situ by reaction with formaldehyde, posing unique instability hazards.

Expert Insight: The critical safety failure mode with these intermediates is respiratory sensitization coupled with alkaline corrosivity . Unlike standard organic bases, piperazine mists can induce irreversible immunological sensitization (asthma) at trace levels.

Table 1: Physicochemical & Hazard Identification

| Feature | 1-(2-Hydroxyethyl)piperazine (HEP) | (Piperazin-2-yl)methanol |

| CAS Number | 103-76-4 | 122323-87-9 (Dihydrochloride salt often used) |

| Structure | N-substituted (Tertiary amine character) | C-substituted (Secondary amine character) |

| Physical State | Viscous Liquid (mp -38.5°C) | Solid / Powder (mp ~106°C) |

| pH (10% aq) | 10.8 – 11.8 (Corrosive) | ~10.0 (Base) / ~5.0 (HCl salt) |

| Key Hazard | Skin Corrosion (1B), Eye Damage (1) | Acute Toxicity, Irritation |

| Sensitizer? | YES (Skin & Respiratory) | YES (Class assumption) |

Critical Health Hazards: The "Piperazine Triad"[1]

Safety officers must treat all hydroxyalkyl piperazines as possessing the "Piperazine Triad" of hazards until proven otherwise.

A. Respiratory & Skin Sensitization (The Silent Risk)

Piperazines are potent sensitizers.[1] The mechanism involves the amine reacting with proteins in the respiratory tract to form haptens, triggering an IgE-mediated immune response.

-

Latency: Symptoms (wheezing, tightness) may appear hours after exposure (nocturnal asthma).

-

Cross-Sensitization: Exposure to HEP can trigger reactions in individuals sensitized to ethylenediamine or other piperazine drugs.

B. Alkaline Corrosivity

HEP is a strong base.[2] Unlike acid burns, which coagulate protein and form a barrier (eschar), alkaline burns cause liquefaction necrosis .

-

Mechanism: The hydroxyl ions saponify cell membrane lipids, allowing the chemical to penetrate deeper into tissues.

-

Eye Hazard: A splash can cause permanent corneal opacity within seconds.

C. Reproductive Toxicity

While less acute, piperazine salts are classified as Suspected of damaging fertility (H361fd) .[3][4] Pregnant personnel should be restricted from handling bulk quantities.

Visualized Safety Logic

Diagram 1: Exposure Response Decision Tree

This logic flow dictates the immediate actions required upon exposure, prioritizing the "Liquefaction Necrosis" risk of alkaline burns.

Caption: Decision tree for piperazine exposure. Note the critical pathway for eye exposure due to liquefaction necrosis risks.

Operational Protocols

Protocol A: Safe Charging of Reactors (Exotherm Control)

Objective: Prevent thermal runaway when introducing HEP into acidic or electrophilic media. Hazard: HEP is a base.[2] Rapid addition to acid generates massive heat.

-

Engineering Control: Use a closed-system transfer (diaphragm pump) to prevent mist generation.

-

Solvent Heel: Always have a solvent heel in the reactor. Never charge HEP into a dry vessel intended for reaction.

-

Temperature Monitoring:

-

Set reactor jacket to -10°C below target temp.

-

Limit addition rate to maintain internal temp < 40°C (or specific process limit).

-

-

Inerting: Nitrogen blanket is mandatory. Hot piperazines oxidize rapidly, forming impurities (N-oxides) that may be unstable.

Protocol B: Handling the "Hydroxymethyl" Hemiaminal (Special Case)

If your process involves reacting piperazine with formaldehyde to generate N-hydroxymethyl piperazine in situ:

-

Equilibrium Warning: This species exists in equilibrium with free formaldehyde.

-

Ventilation: You are effectively handling formaldehyde gas. Work must occur in a Class II Biosafety Cabinet or Fume Hood with face velocity > 100 fpm.

-

Quenching: Do not isolate this intermediate if possible. React immediately with the nucleophile.

Synthesis & Stability Workflow

Diagram 2: Stability-Driven Synthesis Workflow

This workflow illustrates the path to stable intermediates, avoiding the unstable hemiaminal trap.

Caption: Synthetic pathways distinguishing stable hydroxyethylation (Route A) from unstable hydroxymethylation (Route B).

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Scientific Rationale |

| Respiratory | P3 / N100 Respirator | Mandatory for powders or heated liquids. Prevents sensitization. |

| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient. Alkaline splashes track around glasses. |

| Hands (Splash) | Nitrile (0.11mm) | Acceptable for incidental splash only. |

| Hands (Immersion) | Butyl Rubber or Viton | Piperazines can permeate standard nitrile over long contact. |

| Body | Tychem® C or Equivalent | Impervious apron required for bulk transfer. |

Storage & Incompatibility[6][9][10]

-

Incompatible with: Strong oxidizing agents, acid anhydrides, and acid chlorides (violent exothermic reaction).

-

Hygroscopic Nature: HEP absorbs water from air. Store under nitrogen to prevent hydrolysis or degradation.

-

Carbamate Formation: Reacts with atmospheric CO2 to form solid carbamates, which can clog valves and pressure relief lines.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine. Retrieved from

-

International Labour Organization (ILO). (2021). ICSC 1032 - Piperazine (Anhydrous).[2] Retrieved from

-

BenchChem. (2025). Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)ethanol. Retrieved from

-

National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from

-

Apollo Scientific. (2025). SDS: 1-(2-Hydroxyethyl)piperazine Hazards. Retrieved from

Sources

Methodological & Application

Navigating the Oxidation of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine: A Guide to Aldehyde and Carboxylic Acid Synthesis

Abstract

The controlled oxidation of the primary alcohol in (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a critical transformation in medicinal chemistry, yielding either the corresponding aldehyde or carboxylic acid. These products serve as versatile intermediates in the synthesis of complex pharmaceutical agents. This comprehensive guide provides detailed protocols and mechanistic insights for achieving these selective oxidations. We will explore widely-used methods, including Swern and Dess-Martin periodinane (DMP) oxidations for aldehyde synthesis, and TEMPO-mediated and potassium permanganate oxidations for accessing the carboxylic acid. The rationale behind the selection of specific reagents and reaction conditions is discussed to empower researchers in optimizing these transformations for their drug development programs.

Introduction

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a chiral building block of significant interest in the pharmaceutical industry. The ability to selectively oxidize its primary hydroxyl group to either an aldehyde or a carboxylic acid opens avenues for diverse functionalization and the construction of complex molecular architectures. The choice of oxidant and reaction conditions is paramount to achieving the desired product with high yield and purity, while preserving the integrity of the Boc-protecting group and the stereocenter. This document serves as a practical guide, offering detailed, field-proven protocols and a discussion of the underlying chemical principles.

PART 1: Selective Oxidation to (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde

The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Swern and Dess-Martin periodinane (DMP) oxidations are two of the most reliable and widely employed methods for this transformation.

Swern Oxidation: A Mild and Efficient Approach

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA).[1][2] This method is revered for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which effectively minimizes side reactions and preserves sensitive functional groups.[2][3][4]

Causality of Experimental Choices:

-

Low Temperature (-78 °C): Essential for the stability of the reactive intermediate, the chloro(dimethyl)sulfonium chloride, and to prevent side reactions.[2]

-

Oxalyl Chloride: Activates DMSO to form the electrophilic sulfur species that reacts with the alcohol.

-

Triethylamine (TEA): A non-nucleophilic base that facilitates the final elimination step to form the aldehyde and the malodorous byproduct, dimethyl sulfide.[1]

Experimental Protocol: Swern Oxidation

| Reagent/Parameter | Quantity | Molar Equiv. | Notes |

| (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine | 1.0 g | 1.0 | Starting Material |

| Dichloromethane (DCM), anhydrous | 20 mL | - | Solvent |

| Oxalyl Chloride | 0.40 mL | 1.5 | Added dropwise |

| Dimethyl Sulfoxide (DMSO) | 0.65 mL | 3.0 | Added dropwise |

| Triethylamine (TEA) | 1.8 mL | 5.0 | Added dropwise |

| Temperature | -78 °C | - | Maintained throughout additions |

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (20 mL) and oxalyl chloride (0.40 mL, 1.5 equiv.).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (0.65 mL, 3.0 equiv.) in anhydrous DCM (5 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (1.0 g, 1.0 equiv.) in anhydrous DCM (10 mL) dropwise over 20 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (1.8 mL, 5.0 equiv.) dropwise, and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction by adding water (20 mL).

-

Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired aldehyde.

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The formation of the volatile and odorous dimethyl sulfide is a characteristic indicator of a successful Swern oxidation.[1] Used glassware should be rinsed with bleach to oxidize the dimethyl sulfide and eliminate the odor.[1]

Dess-Martin Periodinane (DMP) Oxidation: A Convenient Alternative

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a convenient and mild method for oxidizing primary alcohols to aldehydes.[5] The reaction is typically performed at room temperature and is known for its high chemoselectivity and tolerance of sensitive functional groups.[6]

Causality of Experimental Choices:

-

Dess-Martin Periodinane (DMP): A stable, commercially available reagent that acts as the oxidant.[7]

-

Dichloromethane (DCM): A common solvent for DMP oxidations, providing good solubility for both the substrate and the reagent.

-

Sodium Bicarbonate (optional): Can be added to buffer the reaction mixture and neutralize the acetic acid byproduct.

Experimental Protocol: DMP Oxidation

| Reagent/Parameter | Quantity | Molar Equiv. | Notes |

| (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine | 1.0 g | 1.0 | Starting Material |

| Dess-Martin Periodinane (DMP) | 1.5 g | 1.2 | Added portion-wise |

| Dichloromethane (DCM) | 20 mL | - | Solvent |

| Temperature | Room Temperature | - | - |

Step-by-Step Methodology:

-

To a round-bottom flask, add (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (1.0 g, 1.0 equiv.) and dichloromethane (20 mL).

-

Add Dess-Martin periodinane (1.5 g, 1.2 equiv.) portion-wise over 10 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Stir vigorously for 15 minutes until the solid byproducts dissolve.

-

Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the aldehyde.

Trustworthiness: The workup procedure is designed to remove the iodine-containing byproducts. The use of sodium thiosulfate reduces any unreacted DMP and other iodine species.

PART 2: Synthesis of (S)-1-Boc-4-benzylpiperazine-2-carboxylic acid

For the synthesis of the corresponding carboxylic acid, stronger oxidizing conditions are required. TEMPO-mediated oxidation and potassium permanganate oxidation are effective methods for this transformation.

TEMPO-Mediated Oxidation: A Catalytic and Selective Method

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant provides a highly selective method for the oxidation of primary alcohols to carboxylic acids.[8][9] A common and effective system utilizes sodium hypochlorite (bleach) as the terminal oxidant.[8]

Causality of Experimental Choices:

-

TEMPO (catalytic): The nitroxyl radical is the active catalytic species that is regenerated in the catalytic cycle.

-

Sodium Hypochlorite (NaOCl): The stoichiometric oxidant that regenerates the active TEMPO species.

-

Biphasic System (DCM/Water): Allows for easy separation of the product and reagents during workup.

Experimental Protocol: TEMPO-Mediated Oxidation

| Reagent/Parameter | Quantity | Molar Equiv. | Notes |

| (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine | 1.0 g | 1.0 | Starting Material |

| Dichloromethane (DCM) | 15 mL | - | Organic Phase |

| TEMPO | 10 mg | 0.02 | Catalyst |

| Sodium Hypochlorite (NaOCl, ~10-15% aq.) | ~10 mL | ~5.0 | Co-oxidant, added dropwise |

| Saturated aq. Sodium Bicarbonate | 10 mL | - | Aqueous Phase |

| Temperature | 0 °C to Room Temperature | - | - |

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (1.0 g, 1.0 equiv.) in dichloromethane (15 mL).

-

Add a solution of TEMPO (10 mg, 0.02 equiv.) in DCM (1 mL).

-

Add saturated aqueous sodium bicarbonate solution (10 mL).

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

Add sodium hypochlorite solution (~10-15%, ~10 mL, ~5.0 equiv.) dropwise with vigorous stirring, maintaining the temperature below 5 °C. The color of the reaction mixture will typically turn yellow/orange.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to destroy any excess oxidant.

-

Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude carboxylic acid can often be purified by crystallization or by column chromatography on silica gel.

Trustworthiness: The pH of the aqueous layer should be maintained at ~9-10 throughout the reaction by the bicarbonate buffer to ensure optimal catalytic turnover and prevent side reactions.

Potassium Permanganate (KMnO₄) Oxidation: A Powerful and Cost-Effective Method

Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent capable of converting primary alcohols to carboxylic acids.[10][11] The reaction is typically carried out in an aqueous basic solution.

Causality of Experimental Choices:

-

Potassium Permanganate (KMnO₄): A powerful oxidizing agent that ensures complete oxidation to the carboxylic acid.[10]

-

Aqueous Base (e.g., NaOH): The reaction is more efficient under basic conditions. The base also serves to deprotonate the initially formed carboxylic acid, protecting it from further oxidation.

Experimental Protocol: KMnO₄ Oxidation

| Reagent/Parameter | Quantity | Molar Equiv. | Notes |

| (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine | 1.0 g | 1.0 | Starting Material |

| Water | 20 mL | - | Solvent |

| 1 M Sodium Hydroxide (aq.) | 5 mL | ~1.6 | To maintain basic pH |

| Potassium Permanganate (KMnO₄) | 1.0 g | 2.0 | Added in portions |

| Temperature | 0 °C to Room Temperature | - | - |

Step-by-Step Methodology:

-

Dissolve (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine (1.0 g, 1.0 equiv.) in a mixture of water (20 mL) and 1 M NaOH (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium permanganate (1.0 g, 2.0 equiv.) in small portions over 30 minutes, with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Monitor the reaction by TLC. If starting material remains, additional KMnO₄ can be added.

-

Once the reaction is complete, quench any excess permanganate by adding a small amount of a reducing agent (e.g., saturated aqueous sodium sulfite solution) until the purple color disappears completely.

-

Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with water.

-

Acidify the filtrate to pH ~3-4 with 1 M HCl.

-

Extract the aqueous solution with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Trustworthiness: The complete disappearance of the purple permanganate color and the formation of a brown MnO₂ precipitate are key indicators of reaction progress. Careful filtration is necessary to remove the fine MnO₂ particles.

Visualization of Reaction Pathways

Caption: General experimental workflow for the oxidation reactions.

Conclusion

The selective oxidation of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine to its corresponding aldehyde or carboxylic acid is readily achievable through the application of well-established synthetic methodologies. For the synthesis of the aldehyde, both Swern and Dess-Martin periodinane oxidations offer mild and efficient routes with high yields. For the production of the carboxylic acid, TEMPO-mediated oxidation provides a catalytic and selective option, while potassium permanganate offers a powerful and economical alternative. The choice of method will depend on factors such as substrate sensitivity, scale, and available resources. The protocols detailed herein provide a solid foundation for researchers to successfully perform these critical transformations in their drug discovery and development endeavors.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155-4156. [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. J. Org. Chem., 64(7), 2564–2566. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

-

Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

-

Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

-

Myers, A. G., et al. (2000). A Practical and Efficient Method for the Preparation of N-Protected α-Amino Aldehydes. Org. Lett., 2(22), 3493–3496. [Link]

-

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(3), 165-185. [Link]

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very efficient and selective oxidation of primary alcohols to aldehydes by the (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO)-hypochlorite system under phase-transfer catalysis. J. Org. Chem., 52(12), 2559–2562. [Link]

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. Dess–Martin Periodinane [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Using (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine as a chiral auxiliary

Application Note: (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine in Asymmetric Synthesis and Drug Discovery

Executive Summary & Mechanistic Rationale

(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a highly functionalized, conformationally restricted chiral building block. In medicinal chemistry, the piperazine ring is widely recognized as a "privileged scaffold," forming the core of numerous blockbuster drugs and advanced therapeutics ()[1]. While frequently utilized as a static chiral pool starting material, its unique steric topography allows it to function as a robust chiral auxiliary for asymmetric transformations.